molecular formula C12H10ClN B3265930 4-chloro-2-methyl-6-phenylpyridine CAS No. 412923-41-2

4-chloro-2-methyl-6-phenylpyridine

Cat. No.: B3265930
CAS No.: 412923-41-2
M. Wt: 203.67 g/mol
InChI Key: HKIRMFBAMLBCKB-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-phenylpyridine: is a heterocyclic aromatic compound with the molecular formula C12H10ClN. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a phenyl group at the 6-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-6-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methylpyridine with phenylboronic acid in the presence of a palladium catalyst. This Suzuki-Miyaura cross-coupling reaction is typically carried out under mild conditions, such as in the presence of a base like potassium carbonate and a solvent like toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-6-phenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cross-Coupling Reactions: As mentioned earlier, Suzuki-Miyaura cross-coupling is a common reaction for this compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 4-amino-2-methyl-6-phenylpyridine or 4-thio-2-methyl-6-phenylpyridine can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

    Reduction Products: Reduction can yield various hydrogenated derivatives.

Scientific Research Applications

Chemistry: 4-Chloro-2-methyl-6-phenylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. For example, pyridine derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory activities .

Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-6-phenylpyridine and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, pyridine derivatives can inhibit enzymes like tyrosine kinases or interact with G-protein-coupled receptors .

Comparison with Similar Compounds

    2-Chloro-4-methylpyridine: This compound is structurally similar but lacks the phenyl group at the 6-position.

    4-Chloro-6-methyl-2-phenylpyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.

    2-Phenylpyridine: This compound lacks the chlorine and methyl substituents.

Uniqueness: 4-Chloro-2-methyl-6-phenylpyridine is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-chloro-2-methyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-7-11(13)8-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIRMFBAMLBCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298310
Record name 4-Chloro-2-methyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412923-41-2
Record name 4-Chloro-2-methyl-6-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412923-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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